

Pharmacokinetics and bioavailability of ErSO-DFP in preclinical models

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Compound of Interest

Compound Name: ErSO-DFP

Cat. No.: B12419405

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An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of **ErSO-DFP** in Preclinical Models

Introduction

(Rac)-**ErSO-DFP** is a novel, selective small molecule biomodulator of Estrogen Receptor Alpha (ER α).^[1] As a derivative of the parent compound ErSO, it has emerged as a promising therapeutic agent for ER α -positive breast cancers, including those resistant to standard therapies.^{[2][3]} **ErSO-DFP** circumvents conventional resistance mechanisms by inducing potent and selective necrosis in cancer cells.^[2] Its mechanism of action is distinct from clinically approved ER α antagonists and degraders, involving the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).^{[1][4]} This activation is dependent on the presence of ER α , leading to selective cell death in ER α -positive cancer cells with minimal impact on ER α -negative cells.^[1] Compared to its parent compound, **ErSO-DFP** exhibits enhanced selectivity for ER α -positive cancer cells and a wider therapeutic window, making it an attractive candidate for clinical development.^{[2][5]}

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **ErSO-DFP** and its parent compound, ErSO.

Table 1: Comparative Pharmacokinetics of ErSO and ErSO-DFP

This table presents a head-to-head comparison of key pharmacokinetic parameters following a single intravenous dose in mice.

Parameter	ErSO	ErSO-DFP	Ratio (ErSO-DFP:ErSO)
Dose (IV)	20 mg/kg	20 mg/kg	-
C _{max} (µg/mL)	7.7	14.7	1.9
AUC (h*µg/mL)	10.1	6.3	0.6
Half-life (t _{1/2} , min)	55	18	0.3

[5]

Table 2: In Vitro Cytotoxicity of ErSO-DFP in Breast Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, highlighting the compound's potent and selective activity against ERα-positive cells.

Cell Line	ERα Status	IC ₅₀ (nM)
MCF-7	Positive	17
T47D	Positive	16
TYS	Positive	7
TDG	Positive	9

[6]

Note: In a separate study, **ErSO-DFP** was found to be consistently inactive (IC₅₀ > 25 µM) against ERα-negative cell lines like HCT-116 and HT-29, even after 72 hours of incubation, demonstrating a significant selectivity window.[5]

Table 3: In Vivo Efficacy of ErSO-DFP in Xenograft Models

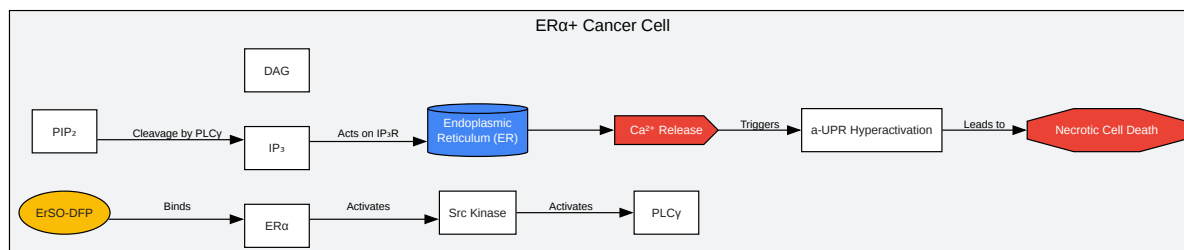
This table provides an overview of the dosing regimens and outcomes from in vivo efficacy studies.

Animal Model	Dosing Regimen	Administration	Outcome
MCF-7 Xenograft	5 mg/kg, once weekly for 3 doses	Intravenous (IV)	Exhibited antitumor activity without significant toxicity; inhibited tumor growth and decreased tumor volume. [6]
MCF-7 Orthotopic Tumors	Not specified	Not specified	Maintained the ability to cause tumor regression. [1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of ErSO-DFP

ErSO-DFP exerts its cytotoxic effects by binding to ER α , which initiates a signaling cascade that results in the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[\[1\]\[2\]](#) This leads to a massive influx of calcium into the cytosol, causing osmotic stress, ATP depletion, and ultimately, selective necrotic cell death in ER α -positive cancer cells.[\[1\]\[7\]](#)

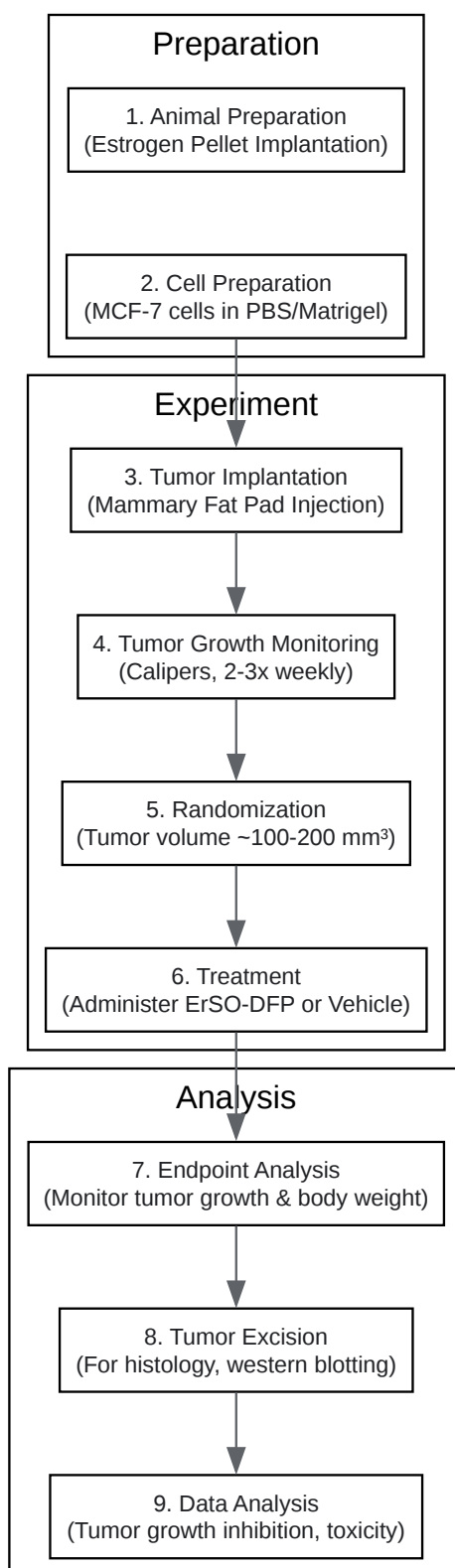


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Caption: Signaling pathway of **ErSO-DFP** in ERα-positive breast cancer cells.

Experimental Workflow: In Vivo Xenograft Efficacy Study

Preclinical evaluation of **ErSO-DFP**'s anti-tumor activity is commonly performed using orthotopic xenograft mouse models.[7] This workflow outlines the key steps from tumor implantation to data analysis.

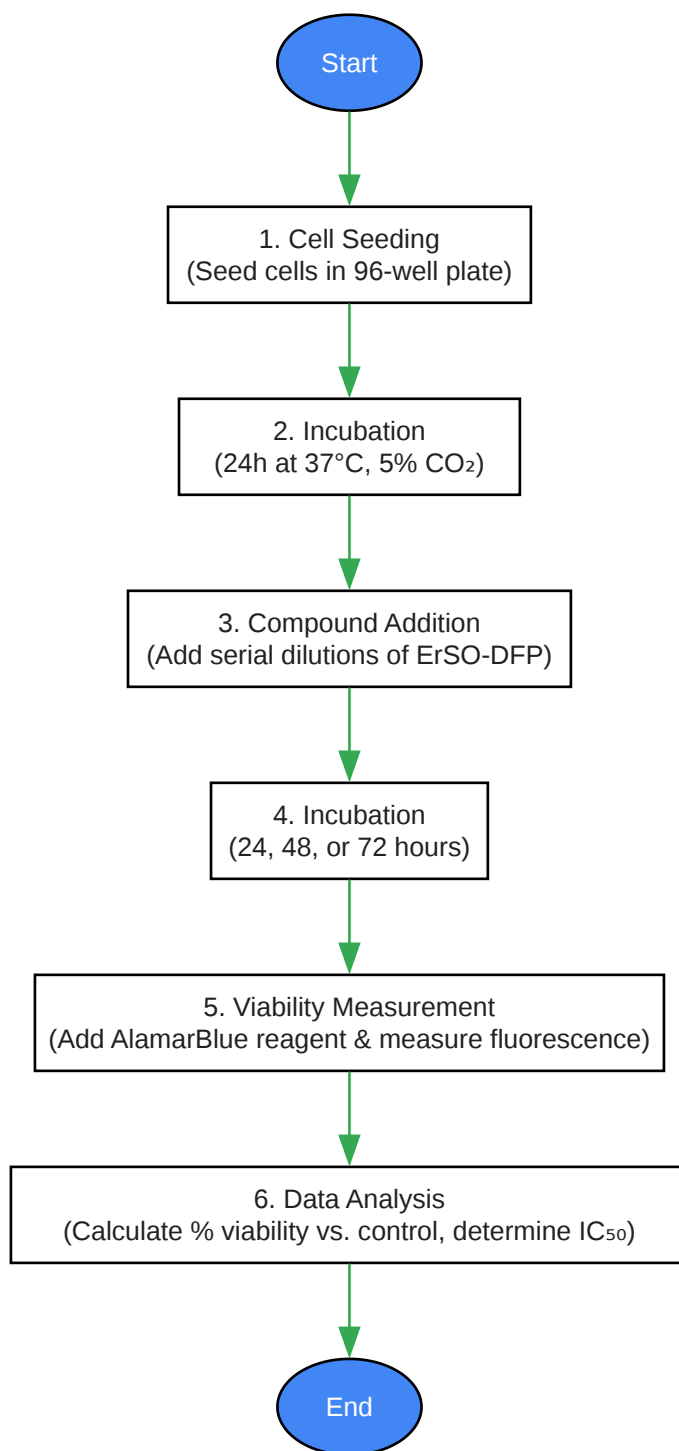


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Caption: General workflow for an in vivo orthotopic xenograft study.

Experimental Workflow: In Vitro Cell Viability Assay

The AlamarBlue assay is a standard method to determine the cytotoxic effects of **ErSO-DFP** and calculate its IC_{50} value.[1][2]



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Caption: Workflow for the AlamarBlue cell viability assay.

Detailed Experimental Protocols

Pharmacokinetic Analysis

- Objective: To determine the concentration of **ErSO-DFP** in biological matrices over time.
- Methodology:
 - Sample Collection: Following administration of **ErSO-DFP** to preclinical models (e.g., mice), blood samples are collected at various time points.[\[5\]](#)
 - Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated, and the resulting supernatant is collected for analysis.[\[5\]](#)
 - Analysis: Samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of **ErSO-DFP**.[\[5\]](#) This highly sensitive method allows for accurate quantification of the compound.[\[8\]](#)
 - Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as C_{max}, AUC, and half-life.[\[5\]](#)

Orthotopic Xenograft Mouse Model

- Objective: To evaluate the in vivo anti-tumor efficacy of **ErSO-DFP**.[\[7\]](#)
- Methodology:
 - Animal Preparation: A slow-release estrogen pellet is subcutaneously implanted in female immunodeficient mice to support the growth of estrogen-dependent tumors.[\[7\]](#)
 - Cell Preparation: ER α -positive breast cancer cells (e.g., MCF-7) are harvested and resuspended in a mixture of sterile PBS and Matrigel.[\[7\]](#)
 - Tumor Implantation: Approximately $1-5 \times 10^6$ cells are injected into the mammary fat pad of the anesthetized mice.[\[7\]](#)

- Monitoring: Tumor growth is monitored by measuring dimensions with calipers 2-3 times per week.[\[7\]](#)
- Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. **ErSO-DFP** is formulated in a suitable vehicle (e.g., DMSO, PEG300, Tween-80, and saline) and administered via the desired route (e.g., intravenous injection).[\[7\]](#)
- Endpoint Analysis: Tumor growth and animal body weight are monitored throughout the study. At the conclusion, tumors may be excised for further histological or molecular analysis.[\[2\]](#)[\[7\]](#)

Cell Viability Assay (AlamarBlue)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ErSO-DFP** in cancer cell lines.[\[2\]](#)
- Methodology:
 - Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[\[2\]](#)
 - Compound Addition: A serial dilution of **ErSO-DFP** is prepared. The culture medium is replaced with medium containing the various concentrations of the compound. Vehicle control wells are also included.[\[2\]](#)
 - Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).[\[1\]](#)
 - Viability Measurement: AlamarBlue reagent is added to each well, and after a short incubation, fluorescence is measured to quantify the number of viable cells relative to the vehicle-treated control.[\[1\]](#)[\[5\]](#)
 - Data Analysis: Dose-response curves are generated to calculate the IC₅₀ value.[\[1\]](#)

Western Blot Analysis for α -UPR Activation

- Objective: To confirm that **ErSO-DFP** activates the α -UPR pathway.

- Methodology:
 - Cell Treatment: ER α -positive cells (e.g., MCF-7) are treated with **ErSO-DFP** at a concentration approximately 5 times its IC₅₀ for a short duration (e.g., 4 hours).[5][9]
 - Cell Lysis: Cells are washed and lysed with RIPA buffer containing protease and phosphatase inhibitors.[9]
 - Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.[9]
 - SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μ g) are separated by size using SDS-PAGE and then transferred to a membrane.[9]
 - Immunoblotting: The membrane is probed with primary antibodies against key α -UPR marker proteins (e.g., P-EIF2 α , P-AMPK, and cleaved ATF6 α) and a loading control (e.g., actin).[5] This is followed by incubation with a secondary antibody and detection.
 - Analysis: The protein bands are visualized and quantified to assess the activation of the α -UPR pathway in response to **ErSO-DFP** treatment.[5]

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